molecular formula C17H17ClN8O B2425598 (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone CAS No. 1291849-19-8

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2425598
CAS No.: 1291849-19-8
M. Wt: 384.83
InChI Key: NNNPETVHNUWXSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C17H17ClN8O and its molecular weight is 384.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[5-(3-chloroanilino)-2H-triazol-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN8O/c18-12-3-1-4-13(11-12)21-15-14(22-24-23-15)16(27)25-7-9-26(10-8-25)17-19-5-2-6-20-17/h1-6,11H,7-10H2,(H2,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNNPETVHNUWXSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)C3=NNN=C3NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5-((3-chlorophenyl)amino)-1H-1,2,3-triazol-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone represents a novel entry in the field of medicinal chemistry, characterized by its unique structural features that include a triazole ring and a piperazine moiety. This combination is known to impart various biological activities, making it a subject of interest for drug discovery and development.

Structural Features

The compound's structure can be broken down into two significant components:

  • Triazole Ring : A five-membered heterocyclic ring containing three nitrogen atoms, which is often associated with antifungal and anticancer properties.
  • Piperazine Moiety : A six-membered ring containing two nitrogen atoms, commonly found in CNS-active drugs and known for its role in enhancing bioactivity.

Biological Activity Overview

Research indicates that compounds similar to this one exhibit a range of pharmacological effects including:

  • Antimicrobial Activity : The presence of the chlorophenyl group is linked to enhanced antimicrobial properties.
  • CNS Activity : Piperazine derivatives are frequently utilized in the treatment of psychiatric disorders due to their interaction with neurotransmitter systems.
  • Anticancer Properties : The triazole structure has been implicated in inhibiting tumor growth through various mechanisms.

The specific biological activity of this compound largely depends on its interaction with various biological targets. Potential mechanisms may include:

  • Enzyme Inhibition : The compound may act as an inhibitor by binding to the active site of enzymes involved in disease pathways.
  • Receptor Modulation : Interaction with neurotransmitter receptors could mediate its CNS effects.

Comparative Analysis

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Triazole DerivativesContains triazole ringsAntifungal, anticancer
Piperazine AnaloguesContains piperazine ringsCNS activity, antidepressants
Chlorophenyl CompoundsAromatic rings with chlorineAntimicrobial

This table highlights how the combination of both triazole and piperazine moieties may lead to distinct pharmacological profiles.

Case Studies and Research Findings

Recent studies have explored the biological activity of similar compounds, providing insights into their potential applications:

  • Antinociceptive Properties : Research on piperazine derivatives has shown significant antinociceptive effects in animal models, suggesting potential use in pain management .
  • Inhibition Studies : Investigations into enzyme inhibition have indicated that compounds with triazole structures can effectively inhibit phospholipase A2, which is crucial for understanding drug-induced toxicity mechanisms .
  • Pharmacokinetic Properties : Structural modifications have been studied to enhance the pharmacokinetic properties of similar compounds, indicating that careful design can lead to improved therapeutic outcomes.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for constructing the 1,2,3-triazole and piperazine-pyrimidine moieties in this compound?

  • Methodological Answer : The 1,2,3-triazole core can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), optimizing reaction conditions (e.g., solvent polarity, temperature) to minimize side products like regioisomers . For the piperazine-pyrimidine segment, nucleophilic aromatic substitution between 2-chloropyrimidine and piperazine derivatives under reflux in aprotic solvents (e.g., DMF) is recommended, with monitoring via TLC or HPLC to track completion . Post-synthesis purification via column chromatography (silica gel, gradient elution) ensures high purity .

Q. How can structural confirmation of the synthesized compound be achieved?

  • Methodological Answer : Employ a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR : Verify proton environments (e.g., triazole NH at δ 12–14 ppm) and carbon signals for the pyrimidine ring .
  • X-ray crystallography : Resolve bond lengths and angles (e.g., triazole N–N bond ~1.34 Å) to confirm regiochemistry and spatial arrangement .
  • HRMS : Validate molecular formula (C21H19ClN8O) with <2 ppm mass error .

Q. What in vitro assays are suitable for initial biological screening (e.g., kinase inhibition)?

  • Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™) targeting kinases with ATP-binding domains (e.g., EGFR, CDK2). Prepare dose-response curves (0.1–100 µM) in triplicate, and calculate IC50 values using nonlinear regression (GraphPad Prism). Include staurosporine as a positive control .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., 3-chlorophenyl → 3-fluorophenyl, pyrimidine → pyridine) and evaluate changes in potency. Use multivariate analysis (e.g., PCA) to correlate electronic (Hammett σ) and steric (Taft ES) parameters with IC50 values. Prioritize derivatives with >10-fold improved activity for pharmacokinetic profiling .

Q. What computational approaches predict target binding modes and selectivity?

  • Methodological Answer : Perform molecular docking (AutoDock Vina) against crystal structures of potential targets (e.g., PDB: 1M17 for EGFR). Validate predictions with molecular dynamics simulations (GROMACS, 100 ns trajectories) to assess binding stability (RMSD <2 Å). Compare binding free energies (MM/PBSA) across targets to rationalize selectivity .

Q. How should contradictory cytotoxicity data (e.g., varying IC50 across cell lines) be analyzed?

  • Methodological Answer : Investigate off-target effects via proteome-wide affinity profiling (thermal shift assays). Correlate cytotoxicity with expression levels of putative targets (qPCR/Western blot). Use ANOVA with post-hoc Tukey tests to identify statistically significant differences (p<0.05) between cell lines, adjusting for multiple comparisons .

Q. What strategies mitigate metabolic instability identified in preclinical studies?

  • Methodological Answer : Identify metabolic soft spots via LC-MS/MS analysis of liver microsome incubations. Introduce steric hindrance (e.g., methyl groups) or electron-withdrawing substituents to block oxidation. Validate stability in pooled human hepatocytes (t1/2 >60 min) and compare with lead compound .

Data Analysis and Interpretation

Q. How can crystallographic data resolve discrepancies in proposed reaction mechanisms?

  • Methodological Answer : Compare intermediates’ crystal structures (e.g., bond angles at reaction centers) to distinguish between concerted vs. stepwise pathways. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-stacking) influencing regioselectivity .

Q. What statistical methods are appropriate for interpreting high-throughput screening data?

  • Methodological Answer : Apply Z-score normalization to account for plate-to-plate variability. Use false discovery rate (FDR) correction (Benjamini-Hochberg) to minimize Type I errors. Cluster hits via hierarchical clustering (Euclidean distance) to identify structurally related actives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.